Melting Point as a Surrogate for Structural Identity: Comparison with Regioisomeric Chloro-fluoro-nitroanilines
The melting point of 5-chloro-4-fluoro-2-nitroaniline (141–145 °C) is substantially higher than that of its regioisomer 2-chloro-4-fluoro-5-nitroaniline (59–62 °C) and significantly higher than mono-halogenated 5-chloro-2-nitroaniline (125–129 °C) . This large thermal difference provides a simple, cost-effective identity verification that is absent for less differentiated isomer pairs. The elevated melting point is consistent with the specific substitution pattern that maximizes intermolecular hydrogen bonding between the aniline –NH2 and the nitro group in the solid state .
| Evidence Dimension | Melting point (capillary, °C) |
|---|---|
| Target Compound Data | 141–145 °C |
| Comparator Or Baseline | 2-Chloro-4-fluoro-5-nitroaniline: 59–62 °C; 5-Chloro-2-nitroaniline: 125–129 °C; 4-Fluoro-2-nitroaniline: 90–95 °C |
| Quantified Difference | Δ = +79 to +86 °C vs 2-chloro-4-fluoro-5-nitroaniline; Δ = +12 to +20 °C vs 5-chloro-2-nitroaniline |
| Conditions | Literature and vendor-reported capillary melting point ranges; standard laboratory conditions. |
Why This Matters
A melting point elevation of ~80 °C relative to the nearest regioisomer provides a built-in identity confirmation method that reduces the risk of mis-shipment or isomer cross-contamination during procurement, receiving, and inventory management.
